molecular formula C18H16FNO4S2 B2562767 Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 932464-81-8

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2562767
CAS No.: 932464-81-8
M. Wt: 393.45
InChI Key: WBKVAALYDPTBAD-UHFFFAOYSA-N
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Description

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound characterized by a benzothiophene core substituted with a sulfamoyl group, a fluorine atom, and a methyl carboxylate ester. The benzothiophene scaffold is fused with a thiophene ring, providing a planar aromatic system that enhances π-π stacking interactions in molecular recognition processes. The sulfamoyl group (-SO₂-NH-) at position 3 introduces hydrogen-bonding capabilities, while the fluorine atom at position 4 modulates electronic properties and bioavailability. The methyl ester at position 2 serves as a common prodrug strategy to improve solubility and metabolic stability .

For instance, sulfonylurea herbicides (e.g., metsulfuron-methyl) share the sulfamoyl motif and exhibit herbicidal activity by inhibiting acetolactate synthase . Similarly, thiazole- and piperazine-containing derivatives in demonstrate the relevance of such substituents in medicinal chemistry .

Properties

IUPAC Name

methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S2/c1-10-7-11(2)9-12(8-10)20-26(22,23)17-15-13(19)5-4-6-14(15)25-16(17)18(21)24-3/h4-9,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKVAALYDPTBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via a nucleophilic substitution reaction using a fluorinating agent like potassium fluoride.

    Sulfamoylation: The sulfamoyl group is introduced through a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylate ester group is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization or bioactivity modulation:

ConditionReagentsProductYield (%)Source
Acidic hydrolysisHCl (concd.), H₂O, reflux3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylic acid85–92
Basic hydrolysisNaOH, H₂O/EtOH, 80°CSame as above78–88

The carboxylic acid derivative exhibits enhanced solubility and is a precursor for amide couplings or metal coordination complexes.

Sulfamoyl Group Reactivity

The sulfamoyl (–SO₂NH–) moiety participates in nucleophilic substitution and hydrolysis:

Hydrolysis to Sulfonic Acid

Under strong acidic conditions, the sulfamoyl group hydrolyzes to a sulfonic acid (–SO₃H):

RSO2NH2+H2OH+RSO3H+NH3\text{RSO}_2\text{NH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RSO}_3\text{H} + \text{NH}_3

This reaction is pH-dependent, with optimal yields at 110°C in 6M HCl .

Substitution Reactions

The sulfamoyl group reacts with alkyl/aryl halides or amines:

Reaction TypeReagentsProductApplication
AlkylationR-X, K₂CO₃, DMF, 60°CN-Alkylated sulfonamideBioisosteric modifications
AcylationAcCl, pyridine, RTN-Acylated sulfonamideProdrug synthesis

For example, interaction with 4-chlorophenylpiperazine under basic conditions yields piperazine-substituted analogs, enhancing receptor-binding affinity.

Electrophilic Aromatic Substitution

The benzothiophene core undergoes regioselective substitution at the 5- or 7-positions due to fluorine’s electron-withdrawing effects:

ReactionReagentsPositionProductYield (%)
NitrationHNO₃, H₂SO₄, 0°CC55-Nitro derivative65
HalogenationBr₂, FeBr₃, CH₂Cl₂, RTC77-Bromo derivative72

The 4-fluoro group directs incoming electrophiles to the less hindered positions, as confirmed by DFT calculations .

Coupling Reactions

The carboxylic acid (post-ester hydrolysis) participates in peptide couplings:

Coupling ReagentSubstrateProductYield (%)Source
EDCI/HOBtBenzylamineAmide derivative89
CDI (Carbonyldiimidazole)MorpholineN-Morpholinylamide82

These derivatives are screened for COX-II inhibition, with IC₅₀ values comparable to Celecoxib (e.g., 0.8–1.2 μM) .

Reduction Reactions

The benzothiophene ring is resistant to hydrogenation, but the ester group can be selectively reduced:

ReagentConditionsProductYield (%)
LiAlH₄THF, 0°C to RT2-(Hydroxymethyl)benzothiophene derivative68
DIBAL-HToluene, –78°CAlcohol intermediate75

Reduction products serve as intermediates for hydroxamic acids or ethers.

Metal-Catalyzed Cross-Couplings

The brominated derivative (from electrophilic substitution) engages in Suzuki-Miyaura couplings:

CatalystAryl Boronic AcidProductYield (%)
Pd(PPh₃)₄4-MethoxyphenylBiaryl derivative81
NiCl₂(dppp)3-ThienylHeteroaryl analog73

These reactions expand structural diversity for SAR studies .

Stability and Degradation

The compound is stable under ambient conditions but degrades in UV light or strong oxidizers:

Stress ConditionDegradation PathwayHalf-Life
UV light (254 nm)C-S bond cleavage in sulfamoyl group4.2 hours
H₂O₂ (30%)Oxidation of thiophene to sulfone1.5 hours

Stabilizers like BHT (0.1%) extend shelf life in dark, anhydrous environments .

Biological Interactions

The sulfamoyl group binds selectively to enzyme active sites:

TargetBinding Affinity (Kd)MechanismSource
COX-II0.94 μMCompetitive inhibition
Carbonic Anhydrase IX2.3 μMZinc coordination

Molecular docking reveals hydrogen bonding between the sulfamoyl NH and Thr179/Ser339 residues in COX-II .

Scientific Research Applications

Research indicates that this compound exhibits several pharmacological properties:

Cholinesterase Inhibition :
This compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in neurodegenerative diseases such as Alzheimer's. The IC₅₀ values for related compounds range from 20.8 to 121.7 µM, suggesting a promising avenue for cognitive enhancement or neuroprotection .

Antitumor Activity :
Benzothiophene derivatives have demonstrated cytotoxic effects on various cancer cell lines. Studies indicate that certain analogs inhibit cell proliferation in breast cancer and leukemia models, highlighting the compound's potential as an anticancer agent .

Anti-inflammatory Effects :
Compounds within this class may modulate inflammatory pathways, offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds.

ActivityIC₅₀ Value (µM)Reference
Cholinesterase Inhibition20.8 - 121.7
Cytotoxicity (Cancer Cells)Varies by Cell Line
Anti-inflammatoryNot quantified

Case Study 1: Cholinesterase Inhibition

In a study evaluating the cholinesterase inhibitory activity of various benzothiophene derivatives, Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate was tested alongside other analogs. The results indicated that it exhibited competitive inhibition against AChE with an IC₅₀ comparable to established inhibitors such as galantamine .

Case Study 2: Antitumor Activity

A series of experiments were conducted on the cytotoxic effects of benzothiophene derivatives in human breast cancer cell lines. This compound was found to significantly reduce cell viability at concentrations above 50 µM after 24 hours of exposure .

Mechanism of Action

The mechanism of action of Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes, potentially inhibiting their activity by binding to the active site. The fluoro substituent can enhance the compound’s binding affinity and selectivity for its target. The benzothiophene core provides a rigid scaffold that facilitates these interactions. Pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • The fluorine atom in the target compound may improve metabolic stability and membrane permeability relative to non-fluorinated analogs like metsulfuron-methyl .

Functional Group Analysis

  • Sulfamoyl Group : Present in both the target compound and metsulfuron-methyl, this group is critical for herbicidal activity in sulfonylureas by interacting with acetolactate synthase . In pharmaceuticals, sulfonamides often exhibit antimicrobial or enzyme-inhibitory properties.
  • Fluorine Substituent : The 4-fluoro group in the target compound likely reduces oxidative metabolism compared to chlorine or trifluoromethyl groups in analogs like compound 10o (), which has a 3-chloro-4-(trifluoromethyl)phenyl moiety .
  • Methyl Ester : Similar to ethyl esters in derivatives, this group enhances solubility and serves as a prodrug, hydrolyzing in vivo to the active carboxylic acid .

Research Findings and Implications

  • Agrochemical Potential: The structural resemblance to sulfonylurea herbicides (e.g., metsulfuron-methyl) suggests possible herbicidal activity via ALS inhibition, though bioactivity studies are required for confirmation .
  • Pharmaceutical Relevance : Thiazole-piperazine derivatives () with ureido groups exhibit pharmacological activity, implying that the target compound’s sulfamoyl and fluorobenzothiophene motifs could be optimized for kinase or protease inhibition .
  • Metabolic Stability: The fluorine atom and methyl ester may synergistically improve oral bioavailability compared to non-fluorinated or carboxylate analogs.

Biological Activity

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiophene core, a sulfamoyl group, and a fluoro substituent. The structural formula can be represented as follows:

C16H18FNO3S\text{C}_{16}\text{H}_{18}\text{F}\text{N}\text{O}_3\text{S}

This unique configuration is believed to contribute to its biological activities by interacting with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiophene derivatives. For instance, compounds similar to this compound have shown significant efficacy against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.21 µM
Candida albicans0.83 µM

These results indicate potent activity against both Gram-negative bacteria and fungi, suggesting that the compound could be developed into an effective antimicrobial agent .

Anticancer Activity

Benzothiophene derivatives are also noted for their anticancer properties. Research indicates that they may inhibit cancer cell proliferation by modulating specific pathways involved in cell growth and survival. For example, studies have shown that certain benzothiophene compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in several studies. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .

Other Pharmacological Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits antioxidant properties which can protect cells from oxidative stress. Furthermore, it has shown potential as an antidiabetic agent by improving insulin sensitivity in preclinical models .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzothiophene derivatives against clinical strains of bacteria and fungi. The findings revealed that compounds similar to this compound had significant inhibitory effects on both Gram-positive and Gram-negative microorganisms.

Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that this compound could significantly reduce cell viability at low concentrations. The IC50 values obtained were comparable to those of established chemotherapeutic agents .

Inflammatory Response Modulation

In vivo models showed that treatment with this compound resulted in reduced swelling and inflammation markers in models of induced arthritis, indicating its potential as an anti-inflammatory therapeutic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, and what challenges arise during its purification?

  • Methodology : The synthesis typically involves constructing the benzothiophene core via cyclization of thiophenol derivatives, followed by sulfamoylation using 3,5-dimethylphenylsulfamoyl chloride. Fluorination at the 4-position can be achieved via electrophilic aromatic substitution using Selectfluor®. Esterification with methanol under acidic conditions finalizes the structure. Key challenges include controlling regioselectivity during fluorination and removing unreacted sulfamoyl intermediates. Characterization via 1^1H/1313C NMR and high-resolution mass spectrometry (HRMS) is critical for validation .

Q. How can the crystal structure of this compound be resolved, and which software tools are authoritative for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL (part of the SHELX suite) for refinement, as it is widely validated for small-molecule crystallography. Special attention is needed for the sulfamoyl group’s conformation and potential disorder in the benzothiophene ring .

Q. What preliminary assays are suitable for evaluating its bioactivity, and how should controls be designed?

  • Methodology : Conduct enzyme inhibition assays (e.g., kinase or phosphatase targets) with ATP-competitive controls. Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity studies. Include negative controls (e.g., DMSO vehicle) and reference inhibitors (e.g., staurosporine) to validate assay robustness. Dose-response curves (IC50_{50}/EC50_{50}) should be triplicated to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data between in vitro potency and in vivo efficacy be systematically analyzed?

  • Methodology : Perform ADME profiling to assess bioavailability, metabolic stability (via liver microsomes), and plasma protein binding. If in vivo efficacy is lacking despite in vitro activity, investigate metabolite formation using LC-MS/MS. Pharmacokinetic-pharmacodynamic (PK-PD) modeling can bridge the disconnect, while CRISPR-Cas9 knockouts of suspected off-targets may clarify specificity .

Q. What computational strategies are effective for predicting binding modes and off-target interactions?

  • Methodology : Employ molecular docking (AutoDock Vina, Glide) with homology-modeled targets based on PDB templates. Molecular dynamics (MD) simulations (AMBER, GROMACS) can assess binding stability over 100-ns trajectories. For off-target screening, use similarity ensemble approach (SEA) or machine learning models (e.g., DeepChem) trained on ChEMBL data. Validate predictions with thermal shift assays (TSA) .

Q. How can regiochemical ambiguities in sulfamoylation or fluorination be resolved experimentally?

  • Methodology : Use isotopic labeling (e.g., 19^{19}F NMR) to track fluorination sites. For sulfamoylation, perform NOESY NMR to confirm proximity between the sulfamoyl group and adjacent substituents. Alternative routes, such as late-stage functionalization via C–H activation, may bypass selectivity issues .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data with high variability?

  • Methodology : Apply nonlinear regression (e.g., four-parameter logistic model) with bootstrapping (1000 iterations) to estimate confidence intervals. Outliers should be assessed via Grubbs’ test. For high variability, use hierarchical Bayesian models to pool data across replicates, improving parameter estimation .

Q. How should crystallographic data be validated to ensure structural accuracy?

  • Methodology : Cross-validate SHELXL refinement with PLATON (check for missed symmetry, twinning). Residual density maps should be scrutinized for unmodeled solvent or disorder. Report Rint_{int} and completeness (>95%) for high-resolution datasets. Deposition in the Cambridge Structural Database (CSD) ensures peer validation .

Tables for Key Data

Property Value/Method Reference
Synthetic yield (purified)32–45% (after column chromatography)
LogP (calculated)3.8 ± 0.2 (ChemAxon)
Thermal stability (TGA)Decomposition onset: 220°C
Crystallographic R-factorR1_1 = 0.042 (I > 2σ(I))

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